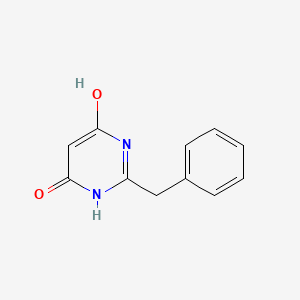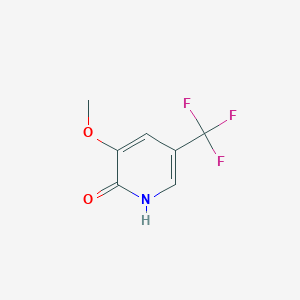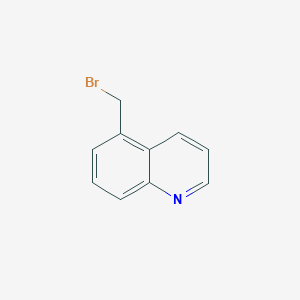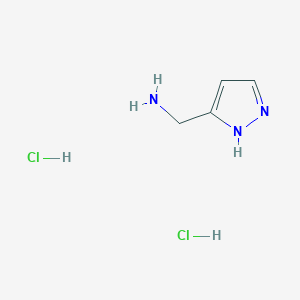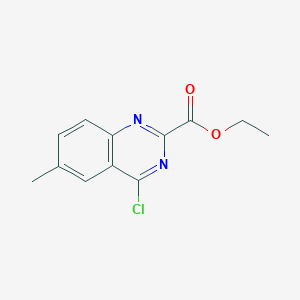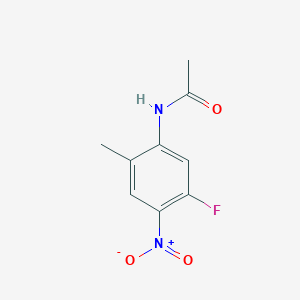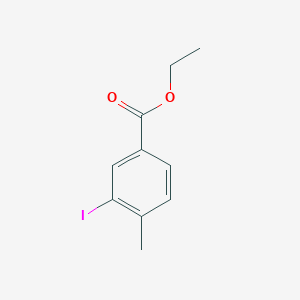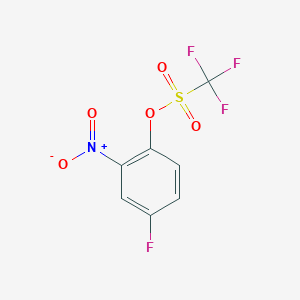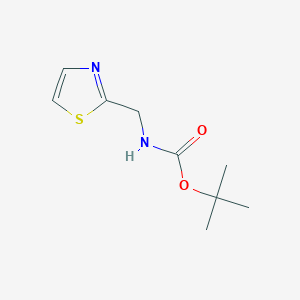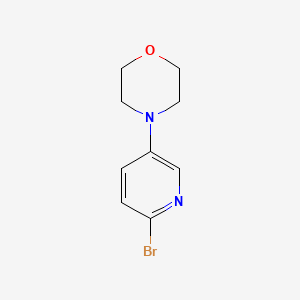
4-(4-Fluoro-3-methoxyphenyl)benzoic acid
Overview
Description
4-(4-Fluoro-3-methoxyphenyl)benzoic acid: is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors .
Mode of Action
The fluoride substituent in similar compounds enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group .
Biochemical Pathways
Similar compounds can undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Result of Action
Similar compounds have been used in the synthesis of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors .
Biochemical Analysis
Biochemical Properties
4-(4-Fluoro-3-methoxyphenyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission and other physiological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, its interaction with cell signaling molecules can modulate various cellular responses, including proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for understanding its precise biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxyphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzene.
Bromination: The starting material is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluoroanisole.
Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form the biphenyl derivative.
Oxidation: The biphenyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the fluoro group can lead to the formation of the corresponding hydroxy derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(4-Fluoro-3-methoxyphenyl)benzoic acid can be converted to 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde or this compound.
Reduction: The corresponding hydroxy derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of substituents on reaction mechanisms.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate the interactions of fluoro and methoxy groups with biological molecules.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals due to its unique structural features.
Industry:
Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the methoxy group.
3-Methoxybenzoic acid: Similar structure but lacks the fluoro group.
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness: 4-(4-Fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery.
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKMZVNVGYHUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631084 | |
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865186-68-1 | |
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


